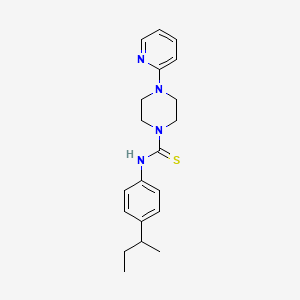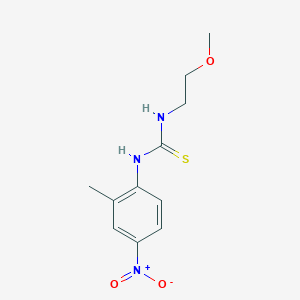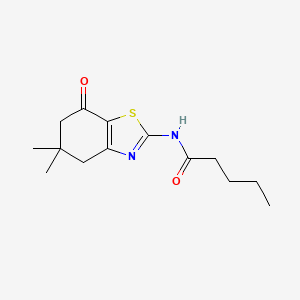![molecular formula C19H20F3N3O2S B4117279 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4117279.png)
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Overview
Description
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, also known as BTF, is a compound that has gained attention in the scientific community for its potential uses in various fields. BTF is a hydrazinecarbothioamide derivative, and it has been found to have significant biological activity. The compound has been synthesized in various ways, and its mechanism of action has been studied in detail.
Mechanism of Action
The exact mechanism of action of 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a role in cancer invasion and metastasis, and inhibition of MMP activity is a potential strategy for cancer treatment. This compound has also been found to induce apoptosis in cancer cells, and to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, and to inhibit cell migration and invasion. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In animal studies, this compound has been found to have anti-inflammatory and anti-oxidant effects, and to improve glucose tolerance.
Advantages and Limitations for Lab Experiments
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several advantages for lab experiments, including its low toxicity and its ability to inhibit MMP activity. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of this compound's potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential for use as a pesticide.
Conclusion:
In conclusion, this compound, or this compound, is a compound with significant biological activity. This compound has been studied in various fields, including cancer research, inflammation, and pesticide development. The compound has been synthesized in various ways, and its mechanism of action has been studied in detail. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives and investigation of its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
2-(3-butoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been found to have significant biological activity, and it has been studied in various fields. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases. In addition, this compound has been studied for its potential use as a pesticide, due to its insecticidal and acaricidal properties.
properties
IUPAC Name |
1-[(3-butoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-2-3-10-27-16-9-4-6-13(11-16)17(26)24-25-18(28)23-15-8-5-7-14(12-15)19(20,21)22/h4-9,11-12H,2-3,10H2,1H3,(H,24,26)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKSDILCUJYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4117199.png)
![methyl 2-[({2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4117217.png)
![methyl 3-chloro-6-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117224.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4117225.png)
![methyl 6-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4117240.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-diethylphenyl)-4-piperidinecarboxamide](/img/structure/B4117243.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117252.png)
![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}leucine](/img/structure/B4117265.png)
![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)


![2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4117296.png)
![N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4117304.png)